molecular formula C74H130N28O19S6 B12383673 Retrocyclin-101

Retrocyclin-101

Cat. No.: B12383673
M. Wt: 1908.4 g/mol
InChI Key: GNKYRGCPDPZENH-KDUUJLCWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Retrocyclin-101 is a synthetic peptide belonging to the theta-defensin family. Theta-defensins are cyclic peptides originally found in certain nonhuman primates and are known for their potent antimicrobial properties. This compound has garnered significant attention due to its ability to inhibit the entry of HIV-1 into cells, making it a promising candidate for therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Retrocyclin-101 is synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The cyclic nature of this compound is achieved through the formation of a head-to-tail peptide bond, which is facilitated by specific coupling reagents and conditions .

Industrial Production Methods: While the chemical synthesis of this compound is feasible, it is often cost-prohibitive for large-scale production. An alternative approach involves the use of genetically engineered chloroplasts in plants. This method allows for the stable integration and expression of the this compound gene, resulting in high yields of the peptide .

Chemical Reactions Analysis

Types of Reactions: Retrocyclin-101 primarily undergoes oxidation and reduction reactions due to the presence of cysteine residues that form disulfide bonds. These bonds are crucial for maintaining the peptide’s cyclic structure and biological activity .

Common Reagents and Conditions:

Major Products Formed: The major product of these reactions is the cyclic form of this compound, which is essential for its antimicrobial activity. Linearized forms of the peptide are typically less active .

Scientific Research Applications

Retrocyclin-101 has a wide range of applications in scientific research:

Mechanism of Action

Retrocyclin-101 exerts its effects by binding to specific molecular targets on the surface of pathogens. For HIV-1, it inhibits the formation of the six-helix bundle of gp41, a glycoprotein essential for viral entry into host cells. This prevents the virus from fusing with the host cell membrane, thereby blocking infection . Additionally, this compound can bind to lipopolysaccharides on bacterial surfaces, disrupting their integrity and leading to cell death .

Properties

Molecular Formula

C74H130N28O19S6

Molecular Weight

1908.4 g/mol

IUPAC Name

(2S)-2-[[2-[[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,39R,42S)-34-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-16-(4-aminobutyl)-10,25,42-tris[(2S)-butan-2-yl]-4,31-bis(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,41,44-tridecaoxo-36,37,46,47,50,51-hexathia-2,5,8,11,14,17,20,23,26,29,32,40,43-tridecazatricyclo[26.16.4.47,22]dopentacontane-39-carbonyl]amino]acetyl]amino]-5-carbamimidamidopentanoic acid

InChI

InChI=1S/C74H130N28O19S6/c1-9-36(5)54(99-50(103)26-76)67(116)97-46-32-124-123-31-45(60(109)88-28-52(105)90-43(71(120)121)21-17-25-85-74(81)82)96-70(119)57(39(8)12-4)102-66(115)49-35-127-126-34-48(93-61(110)41(91-63(46)112)19-15-23-83-72(77)78)65(114)101-56(38(7)11-3)69(118)95-44-30-122-125-33-47(64(113)92-42(62(111)94-49)20-16-24-84-73(79)80)98-68(117)55(37(6)10-2)100-53(106)29-86-58(107)40(18-13-14-22-75)89-51(104)27-87-59(44)108/h36-49,54-57H,9-35,75-76H2,1-8H3,(H,86,107)(H,87,108)(H,88,109)(H,89,104)(H,90,105)(H,91,112)(H,92,113)(H,93,110)(H,94,111)(H,95,118)(H,96,119)(H,97,116)(H,98,117)(H,99,103)(H,100,106)(H,101,114)(H,102,115)(H,120,121)(H4,77,78,83)(H4,79,80,84)(H4,81,82,85)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,54-,55-,56-,57-/m0/s1

InChI Key

GNKYRGCPDPZENH-KDUUJLCWSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)O)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)CN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)O)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC

Origin of Product

United States

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